Product packaging for Andrographin(Cat. No.:CAS No. 1165-40-8)

Andrographin

Cat. No.: B600467
CAS No.: 1165-40-8
M. Wt: 328.32
Attention: For research use only. Not for human or veterinary use.
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Description

Andrographin is a flavone compound, specifically a monohydroxy trimethoxyflavone, that can be sourced from the plant Andrographis paniculata . Its molecular formula is C18H16O6 and it has a molecular weight of 328.320 g/mol . While preliminary research on Andrographis paniculata extracts has indicated a wide range of potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties, detailed studies on the specific applications, research value, and mechanism of action of purified this compound are not extensively detailed in the current scientific literature . Further investigation is required to fully elucidate its pharmacological potential and cellular targets. This product is intended for research use only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O6 B600467 Andrographin CAS No. 1165-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-7,8-dimethoxy-2-(2-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-13-7-5-4-6-10(13)14-8-11(19)16-12(20)9-15(22-2)17(23-3)18(16)24-14/h4-9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMNTEFGXPRZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317877
Record name Andrographin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165-40-8
Record name Andrographin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Andrographin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Derivatization Methodologies for Academic Investigation

Advanced Extraction and Isolation Techniques for Andrographin in Research Settings

The initial step in studying this compound involves its extraction from the plant matrix of Andrographis paniculata. The choice of extraction technique significantly influences the yield and purity of the target compound. In research settings, various advanced methods are employed to enhance extraction efficiency compared to traditional solvent extraction.

Several modern extraction techniques have been developed for the efficient recovery of phytochemicals from Andrographis paniculata. researchgate.net These include:

Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, facilitating the release of intracellular contents and enhancing the extraction of bioactive compounds. researchgate.netnih.gov Studies have optimized UAE parameters such as solvent concentration, extraction time, solid-to-liquid ratio, and temperature to maximize the yield of constituents. researchgate.net For instance, an optimal ethanol (B145695) concentration of 60% has been identified for extracting diterpene lactones. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, causing the rupture of plant cells due to increased internal pressure and temperature, thereby accelerating the extraction process. nih.gov This method is known for its speed and efficiency.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled. SFE is advantageous for its ability to extract compounds with minimal thermal degradation and without leaving toxic solvent residues. nih.gov Research has shown that modifying the CO2 with a co-solvent can significantly affect the extraction efficiency of compounds from A. paniculata. nih.gov

Table 1: Comparison of Advanced Extraction Techniques for Andrographis paniculata Constituents

TechniquePrincipleReported AdvantagesRelevant Findings
Ultrasonic-Assisted Extraction (UAE)Uses acoustic cavitation to disrupt cell walls.Reduced extraction time, lower solvent consumption. researchgate.netOptimized conditions include 62.8% ethanol, 59 min extraction time, and 62°C temperature. researchgate.net
Microwave-Assisted Extraction (MAE)Uses microwave energy for rapid heating of the solvent and sample.High speed, efficiency, and reduced solvent use. nih.govCompared with other techniques for efficiency in extracting diterpenoids. nih.gov
Supercritical Fluid Extraction (SFE)Utilizes CO2 in a supercritical state as a tunable solvent.Solvent-free product, low-temperature operation. nih.govExtraction at 60°C and 100 bar was tested for diterpenoids; modifier percentage significantly impacts efficiency. nih.gov

Chromatographic and Spectroscopic Approaches in this compound Purification for Research Studies

Following extraction, the complex mixture of phytochemicals must be separated to isolate pure this compound. This is achieved through a combination of chromatographic and spectroscopic techniques, which are essential for both qualitative and quantitative analysis.

Chromatographic methods are the cornerstone of purification. researchgate.net High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and quality control of A. paniculata extracts. researchgate.netjapsonline.com For more detailed analysis, advanced methods are employed:

Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry (RRLC-TOF/MS): This powerful technique combines the high separation speed of RRLC with the high mass accuracy and sensitivity of TOF-MS. It allows for the rapid identification and quantification of multiple compounds in a single run. mdpi.comnih.gov Studies have used RRLC-TOF/MS to identify as many as fifteen compounds, including both diterpenoid lactones and flavonoids, from A. paniculata in under 10 minutes. mdpi.comnih.gov This method is particularly useful for tentatively identifying unknown compounds by analyzing their characteristic fragmentation patterns. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable tool, particularly for identifying volatile and semi-volatile compounds. After appropriate derivatization, it can be used to analyze the chemical profile of plant extracts. ajrconline.org An analysis of an ethanol extract of A. paniculata using GC-MS identified thirty different compounds. ajrconline.org

Spectroscopic methods are used in conjunction with chromatography for structural elucidation and quantification:

Mass Spectrometry (MS): As noted, MS, especially when coupled with chromatography (LC-MS, GC-MS), provides crucial information on the molecular weight and structure of compounds based on their mass-to-charge ratio and fragmentation patterns. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR has been applied for the quantitative analysis of major diterpenoids in A. paniculata. researchgate.net It provides detailed structural information and can quantify compounds without the need for individual reference standards for each analyte.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. It has been combined with HPLC and multivariate calibration techniques for the quantitative analysis of andrographolide (B1667393), demonstrating its potential as a rapid alternative method for quality control. japsonline.com

**Table 2: Analytical Techniques for Compound Identification in *Andrographis paniculata***

TechniqueApplication in ResearchCompounds AnalyzedReference
RRLC-TOF/MSQualitative and quantitative analysis of major constituents.Diterpenoid lactones, Flavonoids mdpi.comnih.gov
HPLC-DADSimultaneous determination of multiple bioactive compounds.Andrographolide, Neoandrographolide, Andrograpanin nih.gov
GC-MSIdentification of various bioactive compounds in extracts.Bis(2-ethylhexyl) phthalate, γ-Tocopherol, etc. ajrconline.org
1H-NMRQuantitative analysis of major diterpenoids.Andrographolide, Deoxyandrographolide, etc. researchgate.net
HPLC-FTIRCorrelating spectral data with compound concentration for quantification.Andrographolide japsonline.com

Strategies for this compound Analog Generation for Pharmacological Probing

While research on the derivatization of this compound itself is not extensively documented, the strategies employed for modifying its more studied counterpart, Andrographolide, provide a clear blueprint for potential analog generation. The synthesis of analogs is a key strategy in medicinal chemistry to enhance pharmacological activity, improve bioavailability, or reduce toxicity.

The vast majority of derivatization research on A. paniculata constituents has focused on Andrographolide, a labdane (B1241275) diterpenoid lactone. mdpi.com These synthetic modifications have targeted various positions on the molecule to probe structure-activity relationships. mdpi.comnih.gov Examples of these strategies include:

Modification at the C14 position: Esterification at the C14 position of andrographolide has been shown to yield analogs with superior anticancer properties compared to the parent compound. mdpi.com

Modification at the C12 position: The introduction of different substituents at the C12 position of a 14-deoxy-andrographolide derivative led to compounds with potent apoptosis-inducing activity in cancer cell lines. mdpi.com

Synthesis of Amino Analogs: A series of 12-amino-andrographolide analogues were synthesized via a one-pot tandem aza-conjugate addition-elimination reaction. researchgate.net These compounds demonstrated potential as cytotoxic agents against various cancer cell lines. researchgate.net

Generation of Didehydroandrographolide Analogs: Starting from naturally occurring andrographolide, researchers have synthesized a series of 14-deoxy-11,12-didehydroandrographolide (B31429) analogues that exhibited potent and selective cytotoxicity against cholangiocarcinoma cell lines. nih.gov

Synthesis of Sulfonated Derivatives: To overcome the poor water solubility of andrographolide, sulfonated derivatives have been synthesized, which significantly enhance solubility while preserving pharmacological efficacy. mdpi.com

These established strategies for modifying a core scaffold from A. paniculata could theoretically be adapted for this compound. As a flavonoid, this compound possesses a different core structure (a C6-C3-C6 backbone) with multiple hydroxyl groups that serve as potential sites for derivatization through reactions like etherification, esterification, or glycosylation to probe its pharmacological potential.

Biosynthetic Pathways and Synthetic Approaches to Andrographin

Enzymatic and Genetic Mechanisms of Andrographolide (B1667393) Biosynthesis in Source Organisms

The biosynthesis of andrographolide within Andrographis paniculata is a complex, multi-step process governed by specific enzymes encoded by the plant's genome. The sequencing of the A. paniculata genome has been instrumental in identifying the gene families involved, particularly the terpene synthase (TPS) and cytochrome P450 (CYP) monooxygenase families, which are critical for secondary metabolism. benagen.com

The later stages of andrographolide biosynthesis, which involve a series of oxidative modifications to the diterpene skeleton, are primarily mediated by cytochrome P450 enzymes. nih.gov Research combining transcriptome and metabolome analysis has successfully identified a minimal set of four CYP enzymes required for these crucial transformations. nih.gov The process begins after the formation of the initial diterpene scaffold, ent-copalol. Subsequently, a cascade of enzymatic reactions occurs:

ApCYP71D587 catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol. nih.gov

ApCYP71BE50 then mediates the formation of the characteristic lactone ring, yielding andrograpanin. nih.gov

ApCYP706U5 performs the C-3 hydroxylation to produce 14-deoxyandrographolide. nih.gov

ApCYP72F1 completes the pathway by hydroxylating the C-14 position of the lactone and facilitating a rearrangement of the olefin bond to yield the final andrographolide molecule. nih.gov

Further studies have highlighted the importance of the CYP72 family, noting that two specific enzymes in this clan are responsible for key hydroxylation steps at C3 and C14, as well as the rearrangement of the C12–C13 double bond, which are critical for forming andrographolide and its derivatives. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Andrographolide Biosynthesis

EnzymeFunctionSubstrateProductReference
ApCYP71D587C-19 Hydroxylationent-copalol19-hydroxy-ent-copalol nih.gov
ApCYP71BE50Lactone ring formation19-hydroxy-ent-copalolAndrograpanin nih.gov
ApCYP706U5C-3 HydroxylationAndrograpanin14-deoxyandrographolide nih.gov
ApCYP72F1C-14 Hydroxylation and double bond rearrangement14-deoxyandrographolideAndrographolide nih.govnih.gov

Investigation of Precursor Utilization in Andrographolide Biogenesis

Andrographolide is a member of the isoprenoid family of natural products. wikipedia.org The fundamental building blocks for all isoprenoids, including andrographolide, are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org Plants utilize two distinct pathways to synthesize these five-carbon precursors: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate or deoxyxylulose phosphate (DXP) pathway. wikipedia.orgnih.govresearchgate.net

Isotope labeling studies using 13C-labeled glucose and acetate (B1210297) have definitively shown that the biosynthesis of andrographolide precursors predominantly occurs via the MEP/DXP pathway. wikipedia.orgnih.govresearchgate.net This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and takes place within the plastids. researchgate.neticmm.ac.cn However, the same labeling studies also indicate a minor contribution from the MVA pathway, which starts from acetyl-CoA in the cytosol. nih.govresearchgate.net This suggests that there is some level of metabolic cross-talk between the two compartments, allowing intermediates to be exchanged. nih.gov

Once IPP and DMAPP are formed, the biosynthesis of the C20 diterpene backbone of andrographolide proceeds through the sequential addition of IPP units.

One molecule of IPP is added to DMAPP to form geranyl pyrophosphate (GPP, C10). wikipedia.org

A second IPP molecule is added to yield farnesyl pyrophosphate (FPP, C15). wikipedia.org

The final IPP molecule is added to FPP to form geranylgeranyl pyrophosphate (GGPP, C20), the direct precursor to the diterpene skeleton. wikipedia.orgresearchgate.net

From GGPP, the labdane-related diterpene scaffold is formed through cyclization, which then undergoes the series of oxidative modifications detailed in the previous section. benagen.com

Table 2: Precursor Biosynthesis Pathways for Andrographolide

PathwayPrimary LocationStarting MaterialsKey ProductsContribution to AndrographolideReference
Methylerythritol Phosphate (MEP/DXP)PlastidsPyruvate, Glyceraldehyde-3-phosphateIPP, DMAPPMajor wikipedia.orgnih.govresearchgate.net
Mevalonic Acid (MVA)CytosolAcetyl-CoAIPP, DMAPPMinor nih.govresearchgate.net

Chemoenzymatic and Total Synthesis Strategies for Andrographolide and its Derivatives in Research

The complex structure and significant biological activity of andrographolide have made it an attractive target for chemical synthesis. Despite this interest, its total synthesis is challenging and has been reported only infrequently. An enantioselective total synthesis was accomplished in 14 steps, a significant improvement over a prior 24-step synthesis. nih.gov Key transformations in this more concise route included an iridium-catalyzed carbonyl reductive coupling to establish a key quaternary carbon stereocenter, a manganese-catalyzed hydrogen atom transfer for diastereoselective alkene reduction to form the trans-decalin ring system, and a carbonylative lactonization to install the α-alkylidene-γ-butyrolactone moiety. nih.gov

Beyond total synthesis, a major focus of research has been the semi-synthesis of andrographolide derivatives to explore structure-activity relationships and develop new therapeutic agents. nih.govnih.gov These synthetic modifications have targeted various positions on the andrographolide scaffold, including the hydroxyl groups at C-3 and C-19, the lactone ring, and the exocyclic double bond. nih.govmdpi.comnih.gov

Examples of synthetic strategies include:

Esterification and Etherification: The hydroxyl groups at C-3 and C-19 are readily modified to produce a wide range of esters and ethers. researchgate.net

Lactone and Alkene Modification: The α,β-unsaturated γ-butyrolactone ring and the C8(17) double bond are key pharmacophores that can be modified. For example, the double bond can be epoxidized or isomerized to a C8(9) position. nih.govmdpi.com

Introduction of New Functional Groups: Novel functional groups, such as sulfonamides, dithiocarbamates, and various heterocyclic moieties, have been introduced to the andrographolide backbone to generate new chemical entities with potentially enhanced or novel biological activities. nih.gov

These synthetic efforts have produced numerous derivatives, some of which exhibit altered or improved biological profiles compared to the parent compound. nih.govnih.gov The identification of the complete biosynthetic pathway also opens the possibility of future chemoenzymatic and metabolic engineering approaches, where specific enzymes could be used in vitro or in engineered microbial hosts to produce andrographolide or novel derivatives in a more sustainable and scalable manner. nih.govresearchgate.net

Molecular Mechanisms and Cellular Targets of Andrographin

Investigation of Andrographin's Interaction with Specific Biomolecules in Cellular Systems

The biological activity of this compound is predicated on its ability to physically interact with and modulate the function of various proteins and enzymes within the cell. Advanced computational and in vitro techniques have been employed to map these interactions, providing a clearer picture of its molecular targets.

Molecular docking and dynamics simulations are powerful computational tools that predict and analyze the binding of a ligand, such as this compound, to a receptor protein. These studies have been instrumental in identifying potential protein targets for this compound and characterizing the nature of their interactions.

One key target that has emerged from these studies is the Epidermal Growth Factor Receptor (EGFR). mdpi.commdpi.com Molecular docking analyses have shown that this compound can bind to the active site of wild-type EGFR with a low binding energy, indicating a strong and favorable interaction. mdpi.com Specifically, this compound was predicted to form hydrogen bonds and multiple hydrophobic interactions with key amino acid residues within the EGFR binding pocket. mdpi.com

To further validate the stability of this interaction, molecular dynamics (MD) simulations have been performed. These simulations, often run for periods such as 100 nanoseconds, have confirmed that the EGFR-andrographin complex remains stable over time. mdpi.commdpi.comdoaj.org This stability is crucial as it suggests a sustained interaction that can lead to a biological effect. researchgate.netresearchgate.net

Beyond EGFR, molecular docking studies have explored the interaction of this compound and related compounds with other receptors. For instance, studies have investigated its binding to nuclear receptors like the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR), which are involved in the metabolism of foreign compounds. ugm.ac.id Andrographolide (B1667393), a related compound, showed a high affinity for both these receptors. ugm.ac.id Additionally, the potential of andrographolide and its derivatives to act as antagonists for the human estrogen receptor alpha (hER-α) has been explored through molecular docking and dynamics simulations, suggesting its promise as an anti-breast cancer agent. unpad.ac.id

The following interactive table summarizes key findings from molecular docking studies involving this compound and related compounds.

CompoundTarget ReceptorBinding Energy (kcal/mol)Key Interacting ResiduesSimulation Time (ns)Reference
This compoundWild-Type EGFR-8.3Met98, Thr159, Lys50, Val31, Ala48, Leu149, Leu23100 mdpi.com
AndrographolidehER-α-9.65Gly521, Asp351, Met343Not Specified unpad.ac.id
AndrographolideAmylase-7.9Not SpecifiedNot Specified researchgate.net
AndrographolideGlucosidase-7.2Not SpecifiedNot Specified researchgate.net
14-Deoxy-11,12-didehydroandrographolide (B31429)CAR (1XVP)Not SpecifiedTyr326Not Specified ugm.ac.id
Andrographidine APXR (1SKX)Not SpecifiedTrp299Not Specified ugm.ac.id

Note: Binding energies and interacting residues are predictive values from computational models.

In vitro studies have provided concrete evidence of this compound's ability to modulate the activity of various enzymes. These assays are critical for confirming the functional consequences of the binding interactions predicted by computational models.

Research has shown that andrographolide, a major active component often studied alongside this compound, can inhibit enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. cabidigitallibrary.orgbibliotekanauki.pl This inhibition is concentration-dependent and suggests a potential mechanism for its observed effects on blood glucose levels. bibliotekanauki.pl

Furthermore, the impact of extracts containing this compound and andrographolide on human cytochrome P450 (CYP) enzymes has been investigated. nih.gov These enzymes are crucial for drug metabolism. Studies have demonstrated that ethanol (B145695) and methanol (B129727) extracts can potently inhibit the activities of CYP3A4 and CYP2C9. nih.gov Andrographolide itself was found to be a weak inhibitor of CYP3A4. nih.gov This modulation of CYP enzymes highlights the potential for interactions with other drugs.

Other studies have explored the inhibitory effects of compounds from Andrographis paniculata on enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). biointerfaceresearch.commdpi.com Certain compounds were found to be strong inhibitors of these enzymes in vitro. mdpi.com

The table below provides a summary of the in vitro enzymatic modulation by this compound and related compounds.

Compound/ExtractTarget EnzymeObserved EffectIC50 ValueReference
Andrographis paniculata extractα-glucosidaseInhibitionNot Specified bibliotekanauki.pl
Andrographolideα-glucosidaseInhibitionNot Specified bibliotekanauki.pl
Andrographis paniculata extractα-amylaseInhibition50.9 mg/ml bibliotekanauki.pl
Andrographolideα-amylaseInhibition11.3 mg/ml bibliotekanauki.pl
Andrographis paniculata ethanol/methanol extractsCYP3A4, CYP2C9Potent InhibitionKi < 20 µg/ml nih.gov
AndrographolideCYP3A4Weak InhibitionNot Specified nih.gov
3,4-di-o-caffeoylquinic acidAcetylcholinesterase (AChE)Strong InhibitionNot Specified mdpi.com
ApigeninAcetylcholinesterase (AChE)Strong InhibitionNot Specified mdpi.com
7-o-methylwogoninAcetylcholinesterase (AChE)Strong InhibitionNot Specified mdpi.com

Protein interaction profiling techniques are employed to identify the array of proteins that a compound like this compound interacts with within a cellular context. nih.gov While specific large-scale protein interaction profiling data for this compound is emerging, the validation of key interactions, such as with EGFR, provides a strong foundation for understanding its mechanism of action.

The interaction between this compound and EGFR, initially predicted by molecular docking, has been further substantiated by molecular dynamics simulations which show a stable complex. mdpi.commdpi.comdoaj.orgcolab.ws These computational validations are a critical step before proceeding to more resource-intensive experimental validation. researchgate.netresearchgate.net The stability of the EGFR-andrographin complex throughout a 100 ns simulation suggests a persistent interaction that is likely to have a biological impact. researchgate.netresearchgate.net

Co-immunoprecipitation assays have been used to confirm direct protein-protein interactions modulated by andrographolide. For example, studies have shown that andrographolide can reduce the binding affinity of STAT3 with AKT1 and MAPK, providing evidence for its role in modulating protein-protein interactions within signaling cascades. biomolther.org

This compound's Influence on Cellular Signaling Pathways in Research Models

This compound exerts its cellular effects by modulating complex and interconnected signaling pathways. These pathways are the communication networks within a cell that govern fundamental processes such as growth, proliferation, and survival.

Research has extensively documented the ability of this compound and its parent compound, andrographolide, to influence several critical signaling cascades. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. thermofisher.comnumberanalytics.com It consists of several components, including Ras, Raf, MEK, and ERK. youtube.comfrontiersin.org this compound has been found to be involved in the modulation of the MAPK signaling pathway. mdpi.comjcu.cz Studies have shown that andrographolide can inhibit the phosphorylation of proteins within this pathway, thereby affecting downstream cellular processes. nih.gov

Phosphatidylinositol 3-kinase (PI3K)-Akt Pathway: The PI3K-Akt pathway is crucial for cell survival, growth, and proliferation. nih.gov Dysregulation of this pathway is common in various diseases. mdpi.com this compound and andrographolide have been shown to inhibit the PI3K/Akt signaling pathway. mdpi.comnih.govmdpi.comnih.gov This inhibition can lead to a decrease in the phosphorylation of Akt and downstream targets like mTOR. nih.gov By suppressing this pathway, andrographolide can induce cell cycle arrest and inhibit cancer cell growth. frontiersin.org

Janus Kinase-Signal Transducer and Activator of Transcription (Jak-STAT) Pathway: The Jak-STAT pathway is a primary route for signal transduction from cytokines and growth factors to the nucleus, playing a vital role in immunity and inflammation. researchgate.netdovepress.com Andrographolide has been shown to suppress the Jak-STAT pathway by inhibiting the phosphorylation of JAK1/2 and STAT3. nih.govnih.gov This suppression can lead to reduced expression of inflammatory cytokines. researchgate.net

Ras Pathway: The Ras proteins are small GTPases that act as molecular switches in various signaling pathways, including the MAPK cascade. youtube.com Mutations in Ras genes are frequently found in cancers. youtube.com Andrographolide has been shown to act as a ligand that can inhibit the GDP-GTP exchange on K-Ras, thereby reducing its activity. frontiersin.org This suggests a direct mechanism by which andrographolide can interfere with oncogenic Ras signaling.

The following table summarizes the effects of this compound and andrographolide on these key signaling pathways.

Signaling PathwayKey Proteins ModulatedObserved Effect of Andrographolide/AndrographinCellular OutcomeReference
MAPKRas, Raf, MEK, ERKInhibition of phosphorylationInhibition of cell proliferation, induction of apoptosis mdpi.comnih.govjcu.cz
PI3K-AktPI3K, Akt, mTORInhibition of phosphorylationCell cycle arrest, inhibition of cell growth mdpi.comnih.govmdpi.comnih.gov
Jak-STATJAK1/2, STAT3Suppression of phosphorylationReduced inflammation, enhanced chemosensitivity nih.govnih.govresearchgate.net
RasK-RasInhibition of GDP-GTP exchangeReduced oncogenic signaling frontiersin.org

The modulation of signaling pathways by this compound ultimately leads to changes in the expression of a wide range of genes. These changes are responsible for the diverse biological activities attributed to this compound.

By inhibiting pathways like NF-κB and HIF-1α, andrographolide can downregulate the expression of genes involved in inflammation, angiogenesis, and cell survival. nih.gov For example, it has been shown to reduce the expression of vascular endothelial growth factor (VEGF), a key regulator of blood vessel formation. nih.gov

Furthermore, studies have indicated that andrographolide can increase the expression of cell cycle inhibitory proteins such as p21 and p53, while decreasing the expression of cell cycle-associated proteins. frontiersin.org This leads to cell cycle arrest, typically at the G1 or G2/M phase. frontiersin.org

Transcriptomic analyses, which provide a global view of gene expression, are beginning to unravel the full extent of this compound's impact on the cellular transcriptome. These studies will be crucial for identifying novel targets and pathways and for providing a more comprehensive understanding of its mechanisms of action.

Impact on Cellular Metabolic Reprogramming

Cancer cells frequently exhibit metabolic reprogramming to sustain their rapid proliferation and survival. mdpi.complos.org A primary example of this is the Warburg effect, where cancer cells favor glycolysis for energy production over the more efficient oxidative phosphorylation, even when oxygen is available. researchgate.netfrontiersin.org Andrographolide has been shown to interfere with this altered metabolic state in cancer cells. nih.gov Research indicates that andrographolide can suppress aerobic glycolysis and promote mitochondria-mediated apoptosis in human lung cancer cells. nih.gov

The compound's mechanism involves targeting key molecules in metabolic pathways. Studies have demonstrated that andrographolide can inhibit the expression of enzymes crucial for glycolysis, such as glucose transporter 1 (GLUT1), hexokinase 2 (HK2), phosphofructokinase 1 (PFK1), pyruvate (B1213749) kinase M2 (PKM2), and lactate (B86563) dehydrogenase A (LDHA). nih.gov By downregulating these components, andrographolide effectively hinders the glycolytic profile of cancer cells. nih.gov Furthermore, andrographolide has been found to inhibit pyruvate dehydrogenase kinase 1 (PDK1), an enzyme that plays a role in regulating the conversion of pyruvate to acetyl-CoA, a key step connecting glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. nih.gov The inhibition of the PI3K/Akt/mTOR pathway is another significant mechanism through which andrographolide facilitates the downregulation of glycolysis, a critical process for the survival and proliferation of cancer cells. nih.gov

Table 1: Effects of Andrographolide on Cellular Metabolic Reprogramming

Target Pathway/Molecule Observed Effect in Non-Clinical Models Cell Type Studied Reference
Aerobic Glycolysis (Warburg Effect) Suppression of aerobic glycolysis Human Lung Cancer Cells (H292, A549) nih.gov
Glycolytic Enzymes (GLUT1, HK2, PKM2, LDHA) Decreased expression Cancer Cells nih.gov
Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition of expression Human Lung Cancer Cells (H292) nih.gov
PI3K/Akt/mTOR Pathway Downregulation, leading to glycolysis inhibition Breast Cancer Cells nih.gov

Andrographolide in Cellular Process Modulation

Research into Cell Proliferation and Apoptosis Induction in Non-Clinical Models

Andrographolide demonstrates significant anti-proliferative and pro-apoptotic activities across a variety of cancer cell lines in non-clinical research. frontiersin.orgresearchgate.net Its ability to suppress the growth of cancer cells is a consistently reported finding, often linked to the induction of programmed cell death, or apoptosis. researchgate.netresearchgate.net The compound has shown cytotoxic effects against numerous cancer cell types, including leukemia, breast, lung, prostate, and colon cancer cell lines, while often showing minimal impact on non-malignant cells. researchgate.netfrontiersin.org

The induction of apoptosis by andrographolide is mediated through diverse molecular mechanisms depending on the cancer type. researchgate.net A common mechanism involves the activation of caspases, which are key executioner proteins in the apoptotic cascade. For instance, in prostate cancer cells, andrographolide can stimulate the caspase-8/caspase-3 cascade. researchgate.net The process is often initiated by an increase in intracellular reactive oxygen species (ROS), which can disrupt the mitochondrial membrane potential and trigger the intrinsic apoptotic pathway. nih.govresearchgate.net Moreover, andrographolide has been observed to modulate the expression of key regulatory proteins, such as increasing the levels of the pro-apoptotic protein Bax and the tumor suppressor p53. researchgate.net

In addition to inducing apoptosis, andrographolide can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. frontiersin.org Studies have reported that andrographolide can cause cell cycle arrest at the G0/G1 or G2/M phases. frontiersin.orgresearchgate.net This cell cycle blockade is achieved by modulating the levels of cell cycle-associated proteins, such as decreasing the expression of cyclin-dependent kinase 4 (CDK4) and cyclin B1, while increasing the expression of cell cycle inhibitory proteins like p21 and p27. researchgate.netfrontiersin.org

Table 2: Summary of Andrographolide's Effects on Proliferation and Apoptosis in Non-Clinical Models

Cell Line / Model Effect Molecular Mechanism Reference
Human Colorectal Carcinoma (HT-29) Decreased cell viability, Apoptosis induction, Cell cycle arrest (G2/M at low doses, G0/G1 at high doses) Augmentation of intracellular ROS, Disruption of mitochondrial membrane potential researchgate.net
Human Prostate Cancer (PC-3, LNCaP, C4-2b, DU-145) Inhibition of cell growth, Apoptosis induction, Cell cycle arrest (G2/M or G1/S) Modulation of ROS/JNK pathway, Activation of caspases, Alteration of cyclins A2, B1, E2 researchgate.net
Human Neuroblastoma Apoptosis induction Activation of caspase-3 and p53, Prevention of NF-κB activity frontiersin.org
Human Leukemia (K562) Cytotoxicity, Apoptosis induction ROS-dependent DNA damage frontiersin.org
Human Breast Cancer Cell cycle arrest, Apoptosis induction Not specified frontiersin.org

Investigation of Andrographolide's Effects on Cellular Migration and Invasion Mechanisms

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. plos.orgfrontiersin.org Research has shown that andrographolide can inhibit these critical processes in various cancer models. researchgate.netfrontiersin.org By interfering with the molecular machinery that governs cell movement and tissue invasion, andrographolide presents potential as an anti-metastatic agent. frontiersin.orgsemanticscholar.org

One of the key mechanisms by which andrographolide impedes cancer cell migration and invasion is through the modulation of chemokine receptors. In prostate cancer, for example, andrographolide has been found to inhibit cell migration by targeting the expression of CXCR3 and CXCR7. researchgate.net It also inactivates critical signaling pathways that promote cell motility, such as the PI3K/AKT and ERK signaling pathways. frontiersin.org The cytoskeleton, which provides the structural framework and force for cell movement, is also affected. nih.gov

Furthermore, the invasion of cancer cells into adjacent tissues often requires the degradation of the extracellular matrix (ECM), a process facilitated by enzymes like matrix metalloproteinases (MMPs). nih.govnih.gov Studies in animal models have shown that andrographolide can decrease the expression of MMPs, thereby reducing the invasive capacity of cancer cells. researchgate.net

Table 3: Mechanisms of Andrographolide in Inhibiting Cellular Migration and Invasion

Target/Mechanism Observed Effect in Non-Clinical Models Cell Type Studied Reference
Chemokine Receptors (CXCR3, CXCR7) Inhibition of expression Prostate Cancer researchgate.net
PI3K/AKT and ERK Signaling Pathways Inactivation Colon Cancer (CT26) frontiersin.org
Matrix Metalloproteinase (MMP) Expression Decreased expression Prostate Cancer (Orthotopic xenograft model) researchgate.net
Cell Adhesion Inhibition Not specified frontiersin.org

Autophagy Modulation Studies in Experimental Cellular Systems

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can either promote cell survival or lead to cell death. imrpress.comoncotarget.com The role of andrographolide in modulating autophagy in cancer cells is complex and appears to be context-dependent. imrpress.compeerj.com

In some experimental systems, andrographolide induces autophagic cell death. frontiersin.orgimrpress.com This is characterized by the accumulation of autophagosomes and an increase in the conversion of LC3-I to its lipidated form, LC3-II, a key marker of autophagy. frontiersin.orgpeerj.com For instance, in human oral cancer cells, an analogue of andrographolide, dehydroandrographolide, was shown to induce autophagy by activating JNK1/2 and inhibiting Akt and p38 signaling pathways. oncotarget.com This induction of autophagy was linked to a decrease in cell viability. oncotarget.com

Table 4: Andrographolide's Role in Autophagy Modulation in Experimental Systems

Cell Line / Model Effect of Andrographolide on Autophagy Outcome Key Molecular Markers/Pathways Reference
Pancreatic Cancer Cells Induces cytoprotective autophagy Weakens antitumor effect Increased LC3-II, Decreased p62 peerj.com
Human Liver Cancer Cells Induces autophagic cell death Cytotoxicity Disruption of mitochondrial membrane potential imrpress.com
Various Cancer Cell Lines Enhances autophagy markers Suppression of autophagic flux at maturation stage Accumulation of LC3-II protein and autophagosomes frontiersin.orgimrpress.com
Human Oral Cancer Cells (SAS, OECM-1) Induces autophagy (by Dehydroandrographolide) Decreased cell viability Activation of JNK1/2, Inhibition of Akt and p38, Modulation of p53 oncotarget.com

Preclinical Research Models for Andrographin S Biological Activities

In Vitro Cellular Models for Efficacy Assessment

In vitro cellular models are instrumental in the initial stages of drug discovery, offering a controlled environment to screen for biological activity and investigate cellular and molecular mechanisms. mdpi.com These models, which range from simple monolayer cultures to more complex three-dimensional (3D) systems, provide valuable insights into a compound's potential efficacy and toxicity before advancing to more complex and costly in vivo studies. mdpi.comnews-medical.net

Screening of Andrographin on Diverse Cell Lines for Biological Activity

The initial assessment of this compound's biological potential has involved screening against a diverse array of human cell lines. This approach allows for the identification of specific cellular pathways and processes affected by the compound. For instance, studies have demonstrated the anti-proliferative activity of this compound and related compounds from Andrographis species on various cancer cell lines. nih.govmdpi.comimrpress.com

Key findings from these screenings include:

Anti-cancer activity: this compound has shown cytotoxic effects against a range of cancer cell lines, including those from breast, colon, and lung cancers. nih.govmdpi.comnih.gov For example, extracts containing this compound have been shown to inhibit the proliferation of HCT 116 (colon cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. nih.gov

Anti-inflammatory effects: The compound has been evaluated for its anti-inflammatory properties in cell lines such as RAW264.7 macrophages. mdpi.com In these models, it has been observed to inhibit the production of pro-inflammatory mediators. mdpi.com

Antiviral activity: The potential of this compound and its derivatives to combat viral infections has been explored in cell lines like Calu-3 human lung epithelial cells, particularly in the context of SARS-CoV-2. biorxiv.org

Below is a table summarizing the screening of this compound and related extracts on various cell lines:

Cell LineCell TypeObserved Biological ActivityReference(s)
A375, B16F10MelanomaAnti-proliferative, pro-apoptotic nih.gov
HCT 116Colon CancerCytotoxic, anti-migratory nih.gov
HepG2Liver CancerAnti-proliferative nih.govcabidigitallibrary.org
A549Lung CancerAnti-proliferative nih.govjrmds.in
MCF-7Breast CancerAnti-proliferative mdpi.comcabidigitallibrary.org
DU145Prostate CancerCytotoxic mdpi.com
HT-29Colon CancerCytotoxic researchgate.net
Calu-3Lung EpithelialAnti-SARS-CoV-2 biorxiv.org
RAW264.7MacrophageAnti-inflammatory mdpi.com

Mechanistic Studies in Monolayer and Three-Dimensional Cell Cultures

To understand how this compound exerts its biological effects, researchers have employed both traditional two-dimensional (2D) monolayer and more physiologically relevant three-dimensional (3D) cell culture models. mdpi.comnih.gov

Monolayer Cultures:

Monolayer cultures, where cells grow in a single layer on a flat surface, have been crucial for initial mechanistic studies. nih.gov These models have revealed that this compound can:

Induce cell cycle arrest: Studies have shown that this compound can halt the cell cycle at specific phases, such as the G2/M phase, in cancer cells. nih.govnih.gov

Promote apoptosis: The compound has been observed to trigger programmed cell death in various cancer cell lines. nih.gov

Modulate signaling pathways: Research indicates that this compound can influence key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway. nih.gov

Three-Dimensional (3D) Cell Cultures:

3D cell culture systems, such as spheroids and organoids, offer a more complex microenvironment that better mimics the in vivo conditions of tissues. mdpi.comabcam.com These models allow for the study of cell-cell and cell-matrix interactions, providing more accurate insights into a compound's efficacy. mdpi.com While specific data on this compound in 3D cultures is emerging, these models are increasingly being used to bridge the gap between in vitro and in vivo studies, offering a more predictive platform for assessing therapeutic potential. mdpi.comresearchgate.net The use of 3D models is considered a significant step forward in preclinical drug evaluation, providing more relevant data on drug responses compared to traditional 2D cultures. abcam.comfrontiersin.org

In Vivo Non-Human Animal Models for Efficacy and Mechanism Elucidation

Following promising in vitro results, the evaluation of this compound's efficacy and mechanism of action progresses to in vivo studies using non-human animal models. cureraredisease.org These models are essential for understanding how the compound behaves in a complex living system and for providing data on its potential therapeutic effects in various disease states. researchgate.net

Experimental Disease Models for this compound Research (e.g., inflammatory models, specific non-human pathology models)

A variety of animal models are utilized to investigate the therapeutic potential of this compound across different pathologies. researchgate.netfrontiersin.org

Inflammatory Models: Carrageenan-induced paw edema in rats is a common model to assess anti-inflammatory activity. discoveryjournals.org Studies have shown that this compound can significantly inhibit this type of inflammation. discoveryjournals.org Acetic acid-induced writhing in mice is another model used to evaluate analgesic and anti-inflammatory effects. mdpi.comdiscoveryjournals.org

Pain Models: The hot plate and tail-flick tests in rodents are employed to study the analgesic properties of this compound. discoveryjournals.org

Cancer Models: Orthotopic mouse models, where cancer cells are implanted into the corresponding organ, are used to evaluate the anti-tumor effects of this compound in a more clinically relevant setting. researchgate.net For instance, this compound has been shown to suppress breast tumor growth in NOD/SCID mice. researchgate.net

Osteoarthritis Models: The monosodium iodoacetate (MIA)-induced osteoarthritis model in rats helps in studying the potential of this compound to alleviate cartilage damage and reduce inflammatory markers associated with this degenerative joint disease. mdpi.com

Autoimmune Disease Models: Experimental autoimmune encephalomyelitis (EAE) in mice, a model for multiple sclerosis, has been used to investigate the immunomodulatory effects of this compound. nih.gov

Assessment of Biological Impact in Organ Systems within Preclinical Frameworks

Preclinical animal studies are crucial for assessing the biological impact of this compound on various organ systems. nih.gov This involves analyzing tissues and organs to understand both the therapeutic effects and any potential off-target effects.

For example, in studies investigating the anti-inflammatory and analgesic effects of Andrographis paniculata extracts containing this compound, researchers examine the reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the serum of animal models of osteoarthritis. mdpi.com In cancer models, the assessment includes measuring tumor growth inhibition and analyzing the tumor microenvironment. researchgate.net Furthermore, the impact on major organs like the liver, kidney, and spleen is often evaluated through histopathological analysis to ensure the compound's effects are targeted and to understand its broader physiological impact. nih.gov Bioinformatics analyses have also been used to predict the distribution of gene targets of compounds from Andrographis paniculata across various tissues and systems, including the immune, respiratory, and cardiovascular systems. nih.gov

Methodologies for Studying Tissue Distribution and Target Engagement in Animal Models

Understanding where a compound accumulates in the body and whether it interacts with its intended target is critical for drug development.

Tissue Distribution Studies: To determine the distribution of this compound in different organs, researchers administer the compound to animals and then measure its concentration in various tissues such as the liver, kidney, spleen, brain, heart, and lungs. nih.gov A common analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for sensitive and specific quantification of the compound in biological matrices. nih.gov Studies have shown that after oral administration, andrographolide (B1667393), a related compound, is distributed to various tissues with the highest concentrations often found in the kidney and liver. nih.gov

Target Engagement Studies: These studies aim to confirm that the compound is interacting with its molecular target in vivo. This can be assessed through various methods, including measuring the downstream effects of target modulation. For instance, if the target is an enzyme, researchers might measure changes in the levels of the enzyme's substrate or product in tissues. If the target is a signaling pathway like NF-κB, target engagement can be inferred by measuring the expression of NF-κB-regulated genes in tissues from treated animals. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Andrographin Derivatives

Correlating Structural Motifs of Andrographin and its Analogs with Biological Effects

The biological activity of this compound and its analogs is intricately linked to specific structural features. The core structure of this compound includes an α-alkylidene γ-butyrolactone moiety, two olefinic bonds at Δ8(17) and Δ12(13), and hydroxyl groups at C-3, C-14, and C-19. frontiersin.org Modifications at these sites have been shown to significantly influence the compound's therapeutic effects.

SAR studies have revealed that the α,β-unsaturated γ-butyrolactone ring is crucial for many of the biological activities of andrographolide (B1667393). Opening this lactone ring or its conjugated double bond can lead to a loss of pharmacological activity. humanjournals.com

Modifications at the C-3, C-14, and C-19 positions have been a primary focus for developing derivatives with improved properties. nih.govrsc.org For instance, the introduction of a free hydroxyl group at the C-3 position has been suggested to contribute to increased antiviral activity against hepatitis B and Zika viruses. researchgate.net In contrast, the double bond between C-8 and C-17 may reduce the inhibitory effect on hepatitis B virus DNA replication. researchgate.net

In the context of anticancer activity, SAR studies have demonstrated that substitutions at the C-12 position can yield potent compounds. Derivatives with substituted aryl amino/phenyl thio groups at C-12 showed significant cytotoxic activity. researchgate.net Furthermore, a library of C-17 modified andrographolide analogs revealed that compounds with a para-methoxyphenylacetyl ester at this position exhibited the highest efficacy against several human cancer cell lines. mdpi.com

For anti-HIV activity, a 3-nitrobenzylidene derivative of andrographolide showed higher in vitro activity compared to the parent compound. nih.gov Additionally, a 2',6'-dichloro-nicotinoyl ester derivative demonstrated a higher therapeutic index. nih.gov

The anti-inflammatory properties of andrographolide derivatives have also been explored. The presence and nature of substituents, the positions of substitution, and the stereochemistry at C-14 collectively determine the anti-inflammatory and anti-proliferative activities. rsc.orgmdpi.com

Here is a table summarizing the biological activities of some this compound derivatives:

Compound/DerivativeModificationBiological Activity
Andrographolide Parent CompoundAnti-inflammatory, antimicrobial, antitumor, anti-influenza researchgate.net
Dehydroandrographolide Anti-HBV activity researchgate.net
19-acetylated 14α-(5',7'-dichloro-8'-quinolyloxy) derivative (17b) Acetylation at C-19, quinolyloxy group at C-14Potent anti-Zika virus activity nih.gov
14β-(8'-quinolyloxy)-3,19-diol derivative (3) Quinolyloxy group at C-14High selectivity against Zika virus nih.gov
3-nitrobenzylidene derivative (6) Nitrobenzylidene group at C-3Higher in vitro anti-HIV activity nih.gov
2',6'-dichloro-nicotinoyl ester derivative (9) Dichloro-nicotinoyl ester groupHigher Therapeutic Index for anti-HIV activity nih.gov
C-12 substituted aryl amino/phenyl thio derivatives Aryl amino/phenyl thio group at C-12Significant cytotoxic activity against cancer cells researchgate.net
C-17 para-methoxyphenylacetyl ester derivative para-methoxyphenylacetyl ester at C-17High efficacy against various cancer cell lines mdpi.com

Computational Approaches in this compound SAR Prediction and Optimization

Computational methods play a pivotal role in predicting the SAR of this compound derivatives and guiding their optimization. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two prominent computational tools used in this endeavor.

Molecular docking studies have been employed to understand the binding interactions between this compound derivatives and their protein targets. For instance, in the context of anti-HIV research, computational studies revealed that andrographolide and its derivatives bind to important residues of the V3 loop of the gp120 protein. nih.gov Similarly, in the fight against COVID-19, in-silico molecular docking was used to screen andrographolide derivatives for their potential to bind to the SARS-CoV-2 spike protein and the human ACE2 receptor. biointerfaceresearch.com These studies help in identifying key interactions that can be enhanced through rational design.

QSAR models provide a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.com These models are used to predict the activity of novel derivatives and to identify the key structural features (pharmacophores) responsible for their biological effects. mdpi.com For example, QSAR models have been developed to illustrate the relationship between the chemical structures of diterpenoid lactones from A. paniculata and their anti-inflammatory effects. mdpi.com

A rational computational approach has also been used to design Molecularly Imprinted Polymers (MIPs) for the efficient extraction of andrographolide. researchgate.net This "lock and key" approach utilizes software to investigate the pre-polymerization process and predict the optimal ratios of the template (andrographolide) and functional monomers, thereby creating a polymer with high binding capacity. researchgate.net

These computational approaches not only accelerate the drug discovery process but also provide deep insights into the molecular mechanisms underlying the biological activities of this compound and its derivatives.

Development of Advanced this compound Derivatives for Targeted Research Probes

To better understand the pharmacological mechanisms of andrographolide, researchers have developed advanced derivatives that can serve as targeted research probes. These probes are often designed to be fluorescent or to carry other tags that allow for the visualization and identification of their cellular targets.

One notable example is the synthesis of a novel fluorescent andrographolide derivative, ANDRO-NBD. nih.gov This derivative was created to investigate the uptake kinetics, cellular distribution, and molecular targets of andrographolide. nih.gov Studies with ANDRO-NBD revealed that it enters cells rapidly and can be detected in the nucleus, cytoplasm, mitochondria, and lysosome. nih.gov Importantly, ANDRO-NBD exhibited comparable, and in some cases superior, anticancer activity to andrographolide itself. nih.gov

Furthermore, ANDRO-NBD was shown to covalently bind to putative target proteins of andrographolide, including NF-κB and hnRNPK. nih.gov This demonstrates the utility of such probes in identifying the direct molecular interactors of a drug, which is a critical step in elucidating its mechanism of action. The development of such bifunctional probes, which retain biological activity while allowing for detection, provides a powerful tool for pharmacological studies. nih.gov

The insights gained from these targeted research probes can then be fed back into the rational design process to develop new derivatives with enhanced efficacy and selectivity for specific therapeutic applications.

Advanced Analytical Methodologies for Andrographin Quantification and Characterization in Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Andrographolide (B1667393) Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Andrographolide. tsijournals.com Numerous validated reverse-phase HPLC (RP-HPLC) methods have been established for its quantification in various samples. nih.gov These methods are prized for their precision and reproducibility. nih.gov For instance, a simple, rapid, and selective HPLC method uses a mobile phase of methanol (B129727) and water (65:35) with a flow rate of 1.5 mL/min, achieving a retention time for Andrographolide of approximately 2.87 minutes. tsijournals.comresearchgate.net Another validated RP-HPLC method employs a mobile phase of acetonitrile (B52724) and water (30:70 v/v) at a 1.0 ml/min flow rate, detecting Andrographolide and Neoandrographolide at 210 nm. upm.edu.my In this system, the retention times were about 10.5 minutes for Andrographolide and 26.7 minutes for Neoandrographolide. upm.edu.my

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering enhanced speed, resolution, and sensitivity. ijsrtjournal.comwjpsonline.com UPLC systems operate at higher pressures and utilize columns with smaller particle sizes (typically less than 2 µm), which shortens analysis time and reduces solvent consumption. ijsrtjournal.comcrbb-journal.com A validated UPLC method for the simultaneous determination of five diterpenoids (Andrographolide, Deoxyandrographiside, Neoandrographolide, 14-Deoxyandrographolide, and 14-Deoxy-11,12-didehydroandrographolide) was developed using an isocratic mobile phase of acetonitrile and water (25:75) at 40°C. chula.ac.th This UPLC method reduced the analysis time to about 12 minutes, a threefold reduction compared to conventional HPLC. chula.ac.th The UPLC-PDA method has been shown to be precise, specific, sensitive, and accurate for routine quality control. researchgate.net

TechniqueColumnMobile PhaseFlow RateDetectionKey Findings/Retention Times (min)Source
HPLCNot SpecifiedMethanol:Water (65:35)1.5 mL/minNot SpecifiedAndrographolide: ~2.87 tsijournals.com
RP-HPLCPhenomenex-Luna RP-C18 (250x4.6 mm, 5 µm)Acetonitrile:Water (30:70 v/v)1.0 mL/minUV at 210 nmAndrographolide: 10.5; Neoandrographolide: 26.7 upm.edu.my
UPLCC18 (100x2.1 mm, 1.7 µm)Acetonitrile:Water (25:75)Not SpecifiedUVAndrographolide: 2.37; Deoxyandrographiside: 2.99; Neoandrographolide: 9.11 chula.ac.th
UPLC-PDAReverse-phase C18Gradient: 0.1% formic acid in acetonitrile and 0.1% formic acid in water0.3 mL/minPDALinearity (R²) = 0.9999 for Andrographolide researchgate.net

Mass Spectrometry-Based Techniques for Andrographolide Profiling (e.g., RRLC-TOF/MS, UPLC-Q-TOF-MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography, provides powerful capabilities for both qualitative and quantitative analysis of complex mixtures. mdpi.comnih.gov These hyphenated techniques offer high sensitivity and specificity, enabling the identification and quantification of multiple constituents simultaneously. ijpsjournal.com

A rapid resolution liquid chromatography/time-of-flight mass spectrometry (RRLC-TOF/MS) method was developed for the comprehensive analysis of Andrographis paniculata. mdpi.comnih.govresearchgate.net This approach allowed for the tentative or unambiguous identification of 15 different compounds, including diterpenoid lactones and flavonoids, within a short 10-minute run time. mdpi.comnih.gov For the quantitative part of the study, the method was validated for Andrographolide, Dehydroandrographolide, and Neoandrographolide, demonstrating excellent linearity (R² > 0.9995). mdpi.comnih.gov The validation showed high precision, with relative standard deviations (RSDs) for intra- and inter-day precision below 3.3% and 4.2%, respectively, and good accuracy, with recovery rates between 96.7% and 104.5%. mdpi.comnih.govresearchgate.net

Ultra-performance liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (UPLC-Q-TOF-MS) is another advanced technique used for metabolite profiling. researchgate.netresearchgate.net In one study, an Agilent LC-QTOF system was used to perform metabolite profiling on A. paniculata extracts. mdpi.com This analysis identified numerous compounds, including terpenoid lactones like Neoandrographolide, Andrographolide, and Andrographin (m/z 382.42), showcasing the technique's ability to characterize the chemotype of the plant. mdpi.com

TechniqueParameterAndrographolideNeoandrographolideDehydroandrographolideSource
RRLC-TOF/MSLinearity (R²)> 0.9995> 0.9995> 0.9995 mdpi.comnih.gov
LOD (μg/mL)0.020.060.02 mdpi.comnih.gov
LOQ (μg/mL)0.060.200.06 mdpi.comnih.gov
Recovery (%)96.7 - 104.596.7 - 104.596.7 - 104.5 mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds and has been successfully applied to identify diterpenoid lactones from Andrographis paniculata. phcogres.comucl.ac.ukresearchgate.net Beyond its qualitative capabilities, quantitative ¹H-NMR (qHNMR) has emerged as a powerful, direct, and rapid method for quantifying analytes without the need for reference standards for each compound. researchgate.netfrontiersin.org

A qHNMR method was developed to simultaneously quantify four major diterpenoids: Andrographolide, Dehydroandrographolide, Deoxyandrographolide, and Neoandrographolide. phcogres.comnih.gov The technique proved to be simple and reliable, with results in good agreement with those from HPLC methods. phcogres.comnih.gov One study highlighted the use of trifluoroacetic acid-d to resolve overlapping signals in the ¹H-NMR spectrum, which made quantification possible. nih.gov The qHNMR method was validated, demonstrating satisfactory accuracy, precision, and repeatability. frontiersin.orgnih.gov For instance, one validation study for Andrographolide showed excellent linearity (r² = 0.9983), accuracy with recovery between 98.88% and 99.38%, and precision with RSD values below 2%. frontiersin.org NMR is considered a primary ratio method of measurement, offering high reproducibility for quantitative analysis. mdpi.com

TechniqueAnalyte(s)Key Validation ParametersAdvantages NotedSource
¹H-NMRAndrographolide, Dehydroandrographolide, Deoxyandrographolide, NeoandrographolideValidated with good accuracy, precision, and repeatability. Results correlated well with HPLC.Simple, rapid, reliable, no need for calibration curves, short analysis time. phcogres.comnih.gov
qHNMRAndrographolideLinearity (r² = 0.9983); Accuracy (Recovery) = 98.88% - 99.38%; Precision (%RSD) < 2%Rapid and versatile for qualitative and quantitative determination. frontiersin.org
¹H-NMR-Based MetabolomicsMetabolite profilingIdentified 41 metabolites and disturbed metabolic pathways.Provides comprehensive insights into mechanisms of action. nih.gov

Spectrophotometric and Hyphenated Techniques for this compound Analysis in Complex Matrices

The term "hyphenated techniques" refers to the powerful combination of a separation method with a spectroscopic detection method, such as LC-MS, GC-MS, or LC-NMR. ajrconline.orgnih.govijnrd.org This coupling leverages the separation power of chromatography with the identification capabilities of spectroscopy. nih.gov Techniques like RRLC-TOF/MS and UPLC-Q-TOF-MS, discussed previously, are prime examples of advanced hyphenated systems that provide comprehensive analysis of complex samples like plant extracts. mdpi.comijpsjournal.com They enhance sensitivity and specificity, allowing for the simultaneous separation, identification, and quantification of multiple compounds in a single run. ijnrd.org

TechniquePrincipleλmaxLinearity Range (µg/mL)Validation NotesSource
SpectrophotometryReaction with Picric Acid & NaOH494 nm5 - 50Validated for precision and accuracy. Found to be reliable and precise. ijpsonline.com
UV SpectrophotometryReaction with Picric Acid & NaOH481 nm10 - 100LOD: 1.0 µg/mL; LOQ: 3.0 µg/mL; Correlation Coefficient: 0.9998 ajpaonline.com
UV-Vis SpectrophotometryReaction with Picric Acid & NaOH479 nm30 - 80Accuracy (Recovery): 97.15% - 104.42%; Precision (%RSD): 3.23% asianpubs.org

Computational and Systems Biology Approaches in Andrographin Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of Andrographolide (B1667393)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as andrographolide, and its protein targets at an atomic level. Docking predicts the preferred orientation and binding affinity of the compound when it binds to a target protein, while MD simulations provide insights into the stability of the ligand-protein complex over time. frontiersin.orgfrontiersin.org

Research has employed these techniques to explore how andrographolide interacts with various proteins implicated in diseases like cancer, inflammation, and viral infections. For instance, docking studies have investigated andrographolide's binding to key targets in cancer, such as epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), and tumor necrosis factor (TNF). francis-press.comnih.govnih.gov These studies calculate a binding energy, typically in kcal/mol, where a more negative value suggests a stronger, more favorable interaction. One study identified that andrographolide could bind to TNF and NFkB1, potentially blocking the TNF-mediated NFkB1 pathway, which is crucial in cytokine storms. nih.gov

Molecular dynamics simulations further validate these findings by assessing the structural integrity and stability of the andrographolide-protein complex. frontiersin.orgfigshare.com For example, a 100-nanosecond MD simulation demonstrated that the complex formed between andrographolide and the AlgW protein of Pseudomonas aeruginosa was stable and persistent, suggesting a durable inhibitory interaction. frontiersin.org Similarly, simulations have confirmed stable binding with targets like the main protease of SARS-CoV-2 and human estrogen receptor alpha (hER-α), providing a structural basis for its potential antiviral and anticancer activities. unpad.ac.idbio-conferences.org These simulations often analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm that the ligand remains stably bound within the protein's active site. frontiersin.orgfrontiersin.org

Table 1: Selected Protein Targets of Andrographolide Investigated by Molecular Docking

Protein TargetAssociated ConditionReported Binding Affinity (kcal/mol)Key Interacting ResiduesReference
EGFR (Epidermal Growth Factor Receptor)Coronary Heart Disease, Cancer-7.6Not specified francis-press.com
TNF (Tumor Necrosis Factor)Inflammation, COVID-19-5.6TYR119, TYR59 nih.gov
hER-α (Human Estrogen Receptor Alpha)Breast Cancer-9.65Gly521, Asp351, Met343 unpad.ac.id
MAPK1 (Mitogen-activated protein kinase 1)Colorectal Cancer-8.0Not specified frontiersin.org
PIK3CA (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha)Gastric Cancer-7.9Not specified nih.gov
SARS-CoV-2 Main Protease (Mpro)COVID-19-6.6Phe103, Lys102 bio-conferences.orgresearchgate.net

Network Pharmacology and Pathway Enrichment Analysis in Andrographolide Studies

Network pharmacology is an approach that investigates the complex interactions between drug compounds, their multiple protein targets, and the broader network of biological pathways. portlandpress.com This method is particularly suited for studying natural products like andrographolide, which often exert their effects by modulating multiple targets simultaneously.

The typical workflow involves identifying potential protein targets of andrographolide from various databases, followed by constructing a protein-protein interaction (PPI) network to visualize the relationships between these targets. frontiersin.orgnih.gov By analyzing the topology of this network, researchers can identify "hub" genes—highly connected nodes that are often critical for the biological process. nih.gov For instance, in studies on gastric cancer and colorectal cancer, network pharmacology identified hub genes such as AKT1, SRC, TP53, STAT3, MAPK1, and VEGFA as key targets of andrographolide. nih.govfrontiersin.org

Once target networks are established, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. mums.ac.ir GO analysis categorizes the functions of the target genes into biological processes, cellular components, and molecular functions. biomolther.org KEGG analysis maps the targets to specific signaling pathways. biomolther.org Numerous studies have shown that andrographolide's targets are significantly enriched in pathways crucial to cancer and inflammation, including the PI3K-Akt, MAPK, HIF-1, and NF-kappa B signaling pathways. nih.govbiomolther.orgijper.org This multi-target, multi-pathway mechanism helps explain the broad spectrum of andrographolide's pharmacological activities. portlandpress.comijper.org

Table 2: Key Signaling Pathways Modulated by Andrographolide Identified via Network Pharmacology

Signaling PathwayAssociated ConditionKey Associated Genes/TargetsReference
PI3K-Akt Signaling PathwayCancer, Diabetic Nephropathy, InflammationAKT1, PIK3CA, PIK3R1, PIK3CG nih.govbiomolther.orgijper.org
MAPK Signaling PathwayCancer, Diabetic NephropathyMAPK1, MAPK3, MAPK8, MAPK14 nih.govmums.ac.irbiomolther.org
HIF-1 Signaling PathwayGastric CancerHIF1A, VEGFA, TP53 nih.gov
TNF Signaling PathwayOral Cancer, COVID-19TNF, IL6, NFKB1 nih.govmums.ac.ir
AGE-RAGE Signaling PathwayDiabetic NephropathyAKT1, MAPK1, STAT3 biomolther.org
Pathways in CancerGastric Cancer, Colorectal CancerSRC, STAT3, VEGFA, EGFR nih.govfrontiersin.org

Omics-Based Approaches (Transcriptomics, Metabolomics, Proteomics) in Andrographolide Mechanism Research

Omics technologies provide a high-throughput, global view of molecules in a biological system, offering unbiased insights into a drug's mechanism of action.

Transcriptomics , the study of the complete set of RNA transcripts, has been used to identify genes and pathways modulated by andrographolide. RNA-sequencing (RNA-Seq) studies on cancer cells treated with andrographolide have revealed differential expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. nih.gov For example, transcriptomic analysis of Andrographis paniculata itself has helped identify the full-length genes responsible for the biosynthesis of andrographolide and its derivatives, which could enable metabolic engineering to increase its production. nih.govnih.govscienceopen.com

Proteomics analyzes the entire protein complement of a cell or tissue. Studies using proteomic approaches have identified specific proteins whose expression levels change in response to andrographolide treatment. nih.gov In one study on cervical cancer cells, proteomics revealed that andrographolide's pro-apoptotic effect was linked to the downregulation of proteins involved in ubiquitin-mediated proteolysis, which led to the restoration of the tumor suppressor p53. nih.govresearchgate.net Another study investigating the anti-dengue virus activity of andrographolide identified changes in chaperone proteins like GRP78, suggesting a role in modulating the unfolded protein response. nstda.or.thnih.gov An iTRAQ-based quantitative proteomics study on acute lung injury found that andrographolide sulfonate reduced the expression of neutrophil-derived proteases like elastase and myeloperoxidase. frontiersin.org

Metabolomics , the large-scale study of small molecules (metabolites), has been applied to understand how andrographolide affects cellular metabolism. frontiersin.org Using techniques like nuclear magnetic resonance (NMR) and mass spectrometry, researchers have profiled the metabolic changes in biological samples (e.g., urine, cells) after andrographolide exposure. frontiersin.orgdoaj.org A study on lung cancer used a metabolomics approach to show that andrographolide could modulate metabolic pathways, including those related to amino acids and lipids. frontiersin.org Another study used an NMR-based metabolomics approach to investigate the effect of andrographolide on red blood cells, identifying disturbances in pathways such as glutathione (B108866) metabolism, glycolysis, and the citrate (B86180) cycle. doaj.org

Challenges and Future Directions in Andrographin Academic Research

Methodological Advancements in Andrographin Study Techniques

The accurate identification, isolation, and quantification of this compound are fundamental to rigorous scientific investigation. researchgate.net Historically, researchers have relied on a variety of extraction and analytical techniques, each with its own set of advantages and limitations.

Early methods for isolating this compound and other compounds from Andrographis paniculata involved techniques like reflux extraction with different concentrations of ethanol (B145695). journalppw.com The choice of solvent has been shown to significantly impact the yield and composition of the extracted compounds. nih.govnih.gov For instance, ethanolic extraction has been found to be effective for isolating terpenoids, saponins, steroids, alkaloids, tannins, and flavonoids. nih.gov

Over the years, analytical techniques have become increasingly sophisticated. High-Performance Thin-Layer Chromatography (HPTLC) and Fourier-Transform Infrared Spectroscopy (FTIR) have been employed for the quantitative determination and characterization of compounds in Andrographis paniculata extracts. journalppw.com Furthermore, advanced chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have become standard for the quantification and characterization of this compound and other bioactive constituents. researchgate.net

Recent advancements include the development of a micellar electrokinetic chromatographic (MEKC) method for the simultaneous determination of multiple compounds in ethanol extracts. phcogrev.com Isocratic HPLC with a methanol (B129727) and water mobile phase has also been proposed as a rapid method for the extraction and simultaneous determination of active diterpenoids from crude methanol extracts. scispace.com Additionally, a quantitative proton nuclear magnetic resonance (qHNMR) technique has been introduced for the quantification of major diterpenoids, offering advantages of simple sample preparation and short analysis time. researchgate.net These modern methods provide greater precision, reproducibility, and sensitivity, which are crucial for the standardization and quality control of Andrographis paniculata extracts. nih.gov

Exploration of Novel Biological Targets for this compound

While much of the research on Andrographis paniculata has focused on its major constituent, andrographolide (B1667393), there is a growing interest in identifying the specific biological targets of other compounds like this compound. amegroups.cn The exploration of novel biological targets is a critical area of research that could unveil new therapeutic applications for this flavone.

Computational and in-silico approaches, such as molecular docking, are being increasingly utilized to predict the binding affinity of this compound and other phytochemicals to various protein targets. japsonline.comresearchgate.netjmbfs.org These studies have suggested that this compound may have a higher binding affinity for certain targets compared to the more extensively studied andrographolide, indicating its potential as a significant antiviral or antimicrobial agent. japsonline.comresearchgate.net For example, in-silico studies have investigated the potential of this compound to inhibit key proteins of viruses like SARS-CoV-2. japsonline.com

Furthermore, research is expanding to understand the multifaceted mechanisms of action of compounds from Andrographis paniculata. These mechanisms include the inhibition of inflammatory pathways, such as the NF-κB and JAK/STAT signaling pathways, and the modulation of immune responses. patsnap.comfrontiersin.orgnih.gov While much of this work has centered on andrographolide, the potential for this compound to interact with these and other cellular pathways remains an important area for future investigation. Identifying the specific molecular targets of this compound will be crucial for elucidating its pharmacological effects and potential therapeutic benefits. nih.govnih.gov

Development of Advanced Research Tools and Chemical Probes for this compound

To delve deeper into the molecular mechanisms of this compound, the development of advanced research tools, including chemical probes, is essential. researchgate.net Chemical probes are molecules designed to interact with specific biological targets, allowing researchers to study their function and localization within cells. rowan.edumdpi.comrsc.org

While the development of chemical probes has been more prominent for andrographolide, the principles can be applied to this compound. researchgate.net For instance, fluorescently tagged derivatives of andrographolide have been synthesized to investigate its uptake, cellular distribution, and molecular targets. nih.govresearchgate.net These probes have been instrumental in demonstrating covalent binding to proteins like NF-κB. researchgate.net

Creating similar chemical probes for this compound would be a significant step forward. A fluorescently labeled this compound molecule could be used to visualize its journey into and within cells, identifying its subcellular localization and potential binding partners. This would provide direct evidence of its molecular targets and help to unravel its mechanism of action at a cellular level. The development of such tools requires a sophisticated understanding of synthetic chemistry to attach a reporter molecule, like a fluorophore, without significantly altering the parent compound's biological activity. researchgate.net

Integration of Multidisciplinary Approaches for Comprehensive this compound Research

The complexity of biological systems necessitates a move beyond single-discipline research. ncsu.eduresearchgate.net A comprehensive understanding of this compound's role in biological processes can only be achieved through the integration of multiple scientific disciplines. researchgate.netrisetpress.com This multidisciplinary approach involves combining insights and techniques from fields such as chemistry, biology, pharmacology, and computational science. researchgate.net

Systems biology, for example, offers a powerful framework for integrating large-scale 'omics' data (genomics, proteomics, metabolomics) to understand the complex interactions within a biological system. frontiersin.orgnih.gov Applying a systems biology approach to this compound research would involve studying its effects on global gene expression, protein levels, and metabolic profiles. This can help to identify the pathways and networks that are perturbed by this compound, providing a more holistic view of its biological effects. readkong.com

In-silico studies, including molecular docking and molecular dynamics simulations, are already being used to predict the interactions of this compound with biological targets. japsonline.comnih.govresearchgate.net These computational methods, when combined with experimental validation, can significantly accelerate the discovery of novel targets and mechanisms of action. The integration of computational biology with traditional pharmacological and biochemical assays represents a powerful synergy for advancing this compound research. nih.gov

Emerging Research Paradigms and Theoretical Frameworks for this compound Investigation

The way researchers approach scientific inquiry is guided by underlying research paradigms, which are frameworks of assumptions and principles. researchgate.netresearchgate.netmacrothink.org In the context of this compound research, a shift in these paradigms can open up new avenues of investigation.

Traditionally, much of the research in natural products has followed a positivist paradigm, focusing on objective, quantitative measurements to establish cause-and-effect relationships. banglajol.inforesearcher.life This is evident in studies that quantify the concentration of this compound in extracts and measure its effects in controlled experiments. nih.gov

However, as the field moves towards understanding more complex biological phenomena, other paradigms are becoming increasingly relevant. An interpretive or constructivist paradigm, which emphasizes the subjective and context-dependent nature of reality, could inform qualitative studies on the traditional uses of Andrographis paniculata, providing valuable insights that can guide future quantitative research. researchgate.netmacrothink.org

A pragmatic paradigm, which advocates for using the most appropriate methods to answer a research question, encourages the use of mixed-methods research, combining both quantitative and qualitative approaches. researcher.life For instance, a study could combine quantitative data on the biological activity of this compound with qualitative data from traditional medicine practitioners to gain a more comprehensive understanding of its therapeutic potential.

Q & A

Basic: What methodologies are recommended for isolating and characterizing Andrographin from plant sources?

Advanced: How can researchers address variability in this compound extraction yields due to plant source heterogeneity?

Answer:

  • Isolation: this compound is typically extracted via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for preliminary identification .
  • Characterization Challenges: Variability in plant chemotypes, seasonal growth conditions, and extraction protocols can lead to inconsistent yields. To mitigate this, researchers should document plant voucher specimens, standardize solvent ratios, and validate purity using mass spectrometry (MS) and high-resolution NMR . For reproducibility, include batch-to-batch comparisons in supplementary materials .

Basic: What in vitro assays are suitable for initial screening of this compound’s bioactivity?

Advanced: How should researchers design dose-response studies to account for this compound’s solubility limitations in cell-based assays?

Answer:

  • Initial Screening: Common assays include anti-inflammatory (e.g., COX-2 inhibition), antioxidant (DPPH radical scavenging), and cytotoxicity (MTT assay) tests. Use positive controls (e.g., quercetin for antioxidant assays) and triplicate measurements to establish baseline activity .
  • Dose-Response Design: this compound’s low water solubility necessitates using solvents like DMSO (≤0.1% v/v) to avoid cellular toxicity. Include vehicle controls and validate solubility via dynamic light scattering (DLS). For IC50 calculations, use nonlinear regression models (e.g., GraphPad Prism) and report confidence intervals .

Basic: What analytical techniques are critical for validating this compound’s purity and stability?

Advanced: How can contradictory reports on this compound’s stability under varying pH conditions be resolved?

Answer:

  • Purity Validation: High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is essential. Pair with differential scanning calorimetry (DSC) to confirm crystalline structure .
  • Stability Contradictions: Conflicting pH stability data may arise from degradation product variability. Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Use Arrhenius modeling to predict shelf-life and compare degradation pathways across studies .

Basic: What pharmacokinetic parameters should be prioritized in preclinical this compound studies?

Advanced: What methodologies improve this compound’s oral bioavailability given its first-pass metabolism challenges?

Answer:

  • Key Parameters: Focus on bioavailability (F%), half-life (t1/2), and volume of distribution (Vd). Use rodent models with intravenous and oral administration routes, and quantify plasma levels via LC-MS/MS .
  • Bioavailability Enhancement: Nanoformulations (e.g., liposomes) or co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can reduce first-pass effects. Validate with crossover studies and intestinal permeability assays (e.g., Caco-2 cell monolayers) .

Basic: How can researchers differentiate this compound from structurally similar flavonoids in plant extracts?

Advanced: What advanced spectroscopic methods resolve ambiguities in this compound’s stereochemical configuration?

Answer:

  • Differentiation: Use HPLC coupled with diode-array detection (DAD) to compare retention times and UV spectra against reference standards. Confirm with tandem MS (MS/MS) for fragmentation patterns .
  • Stereochemical Analysis: Employ circular dichroism (CD) spectroscopy or X-ray crystallography to resolve chiral centers. For dynamic structures, use nuclear Overhauser effect (NOE) NMR experiments .

Basic: What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Advanced: How should meta-analyses address heterogeneity in this compound’s reported therapeutic efficacy across studies?

Answer:

  • Dose-Response Analysis: Use nonlinear mixed-effects modeling (NONMEM) to account for inter-study variability. Report effect sizes with 95% CIs and adjust for multiple comparisons (e.g., Bonferroni correction) .
  • Meta-Analysis Rigor: Follow PRISMA guidelines to assess bias (e.g., Cochrane Risk of Bias Tool). Perform subgroup analyses by study design (in vitro vs. in vivo) and quantify heterogeneity via I² statistics .

Basic: What ethical considerations apply to in vivo studies of this compound?

Advanced: How can researchers ensure translational relevance of this compound’s preclinical data to human trials?

Answer:

  • Ethical Compliance: Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and sample-size justification. Obtain ethics committee approval and document euthanasia protocols .
  • Translational Design: Use human-relevant models (e.g., patient-derived xenografts) and align dosing with human equivalent dose (HED) calculations. Publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.